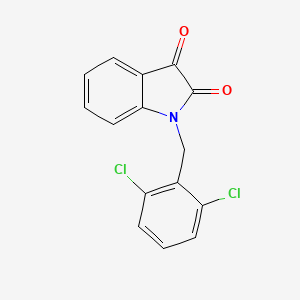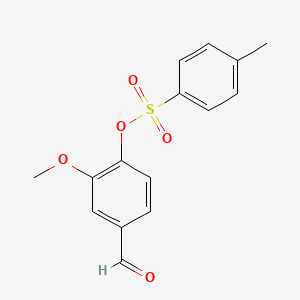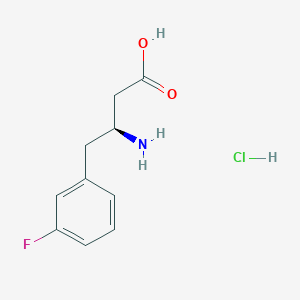
(3S)-3-amino-4-(3-fluorophenyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a derivative of amino acid with a fluorine atom on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into similar compounds that can help infer properties and synthesis methods. For instance, the synthesis and structural analysis of related compounds such as 4-amino-3-fluorophenylboronic acid and a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid have been reported, which can be used as a reference for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including protection of functional groups, halogen-lithium exchange reactions, and hydrolysis . For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved from 4-bromo-2-fluoroaniline with a yield of 47% . This suggests that the synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride might also involve similar strategies, such as protecting the amino group, halogen exchange, and subsequent reactions to introduce the carboxylic acid group.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has been characterized using techniques like X-ray crystallography . The presence of a fluorine atom can influence the acidity of adjacent functional groups, as seen in the low pKa value of the boronic acid derivative . Additionally, vibrational spectroscopy studies, such as FT-IR and FT-Raman, can provide information on the molecular electronic energy, geometrical structure, and vibrational spectra .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The amino group can facilitate attachment to polymers , and the carboxylic acid group is a common reactive site for forming amide bonds in peptide synthesis . The presence of the fluorine atom can also affect the reactivity of the phenyl ring, potentially influencing electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride can be deduced from related compounds. For instance, the vibrational spectroscopy data can provide insights into the infrared intensities, Raman scattering activities, and thermodynamical properties such as entropies and dipole moment . Theoretical calculations, such as Hartree–Fock and B3LYP methods, can be used to predict properties like hyperpolarizability, HOMO-LUMO energy gaps, and charge distribution within the molecule .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- A study by Mickevičienė et al. (2015) explored the synthesis of derivatives of amino acids like 3-[(2-Hydroxyphenyl)amino]butanoic acid, which resulted in compounds exhibiting significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus and Candida tenuis (Mickevičienė et al., 2015).
Anticonvulsant and GABA Mimetic Activity
- Kaplan et al. (1980) synthesized Schiff bases of gamma-aminobutyric acid, which included analogs with similar structures to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid. These compounds showed anticonvulsant properties and gamma-aminobutyric acid mimetic activity, indicating potential applications in neurological disorders (Kaplan et al., 1980).
Crystal Engineering and Multicomponent Crystals
- Research by Báthori and Kilinkissa (2015) on baclofen, a derivative of γ-amino acid structurally similar to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid, showed its role in crystal engineering. The study highlights the potential use of such compounds in designing multicomponent crystals with specific properties (Báthori & Kilinkissa, 2015).
Synthesis of Biologically Active Molecules
- Holla et al. (2003) explored the use of fluorine-containing moieties, similar to the fluorophenyl group in (S)-3-Amino-4-(3-fluorophenyl)butanoic acid, for synthesizing new biologically active molecules, highlighting the importance of such structures in medicinal chemistry (Holla et al., 2003).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, cell proliferation, and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "L-aspartic acid" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-fluorophenylacrylate by condensation of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate.", "Step 2: Reduction of ethyl 3-fluorophenylacrylate to ethyl 3-fluorophenylpropionate using sodium borohydride as reducing agent.", "Step 3: Hydrolysis of ethyl 3-fluorophenylpropionate to (S)-3-Amino-4-(3-fluorophenyl)butanoic acid using hydrochloric acid and sodium hydroxide as catalysts.", "Step 4: Formation of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride by reaction of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid with hydrochloric acid." ] } | |
Numéro CAS |
270596-50-4 |
Formule moléculaire |
C10H12FNO2 |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(3S)-3-amino-4-(3-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |
Clé InChI |
UVEHSQZQGJXLEV-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N |
SMILES |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |
SMILES canonique |
C1=CC(=CC(=C1)F)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



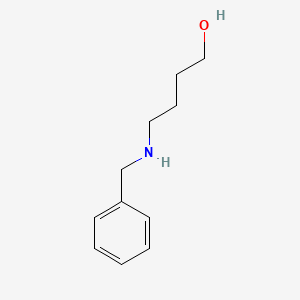


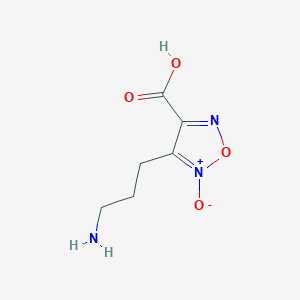
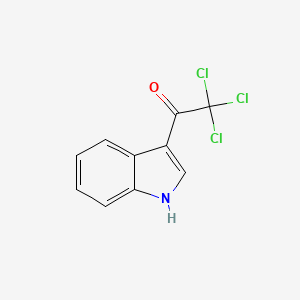
![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)


![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)
![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
